
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide, also known as CPDP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPDP is a member of the acrylamide family of compounds and is structurally similar to other compounds that have been shown to have therapeutic effects, such as thalidomide and lenalidomide. In
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in disease progression. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins that regulate cell growth and survival. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce the production of inflammatory cytokines and inhibit the recruitment of immune cells to sites of inflammation. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to reduce oxidative stress and inflammation, and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in lab experiments include its well-established synthesis method, its potential therapeutic applications in a variety of diseases, and its ability to inhibit various signaling pathways that are involved in disease progression. The limitations of using 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other diseases. Additionally, the use of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide in combination with other therapeutic agents may enhance its efficacy and reduce potential toxicity. Further studies on the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide are also needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide is a chemical compound that has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its well-established synthesis method, potential therapeutic applications, and ability to inhibit various signaling pathways make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide involves the reaction of 2-chlorobenzonitrile with 2,5-dimethylphenylmagnesium bromide, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through a purification process that involves recrystallization. The synthesis method for 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have anti-tumor effects in vitro and in vivo, and has been proposed as a potential therapeutic agent for the treatment of multiple myeloma and other hematological malignancies. In inflammation research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO/c1-16-12-13-17(2)22(14-16)25-23(26)20(18-8-4-3-5-9-18)15-19-10-6-7-11-21(19)24/h3-15H,1-2H3,(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMGUIEQGOIHI-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

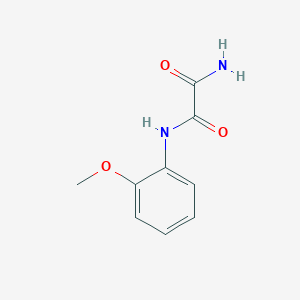
![4-{3-[(2,3-dimethylcyclohexyl)amino]butyl}phenol](/img/structure/B4880768.png)
![4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880779.png)
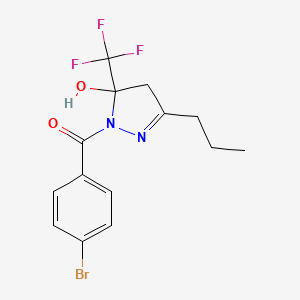
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4880790.png)
![2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4880799.png)
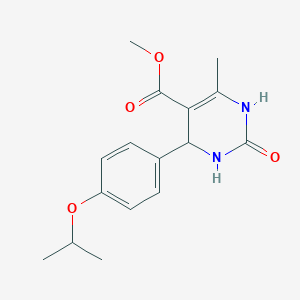
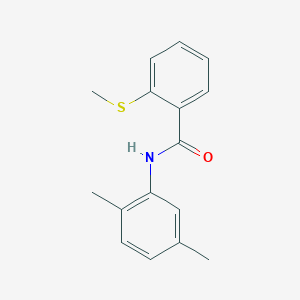
![4-[(2-carboxycyclohexyl)carbonyl]benzoic acid](/img/structure/B4880811.png)
![7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4880819.png)
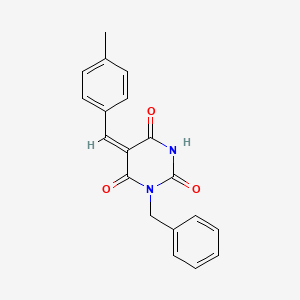
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)
![17-(4-bromophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4880849.png)
![2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)